REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=O.O.NN.O>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with 25 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
1.1 g of insoluble material removed by vacuum filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with ethyl acetate:hexane 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |